molecular formula C12H8FNOS B12077270 4-((4-Fluorophenyl)thio)nicotinaldehyde

4-((4-Fluorophenyl)thio)nicotinaldehyde

Cat. No.: B12077270
M. Wt: 233.26 g/mol
InChI Key: BLBYKFLXDLUKLL-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)thio)nicotinaldehyde is a chemical compound that belongs to the class of nicotinaldehydes It features a nicotinaldehyde core with a 4-fluorophenylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorophenyl)thio)nicotinaldehyde typically involves the reaction of 4-fluorothiophenol with nicotinaldehyde under specific conditions. One common method is the Claisen-Schmidt condensation, where nicotinaldehyde reacts with 4-fluorothiophenol in the presence of a base such as sodium hydroxide in ethanol . The reaction is carried out at room temperature, and the product is isolated through standard purification techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-((4-Fluorophenyl)thio)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 4-((4-Fluorophenyl)thio)nicotinic acid.

    Reduction: 4-((4-Fluorophenyl)thio)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)thio)nicotinaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing their normal function . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-((4-Chlorophenyl)thio)nicotinaldehyde
  • 4-((4-Methylphenyl)thio)nicotinaldehyde
  • 4-((4-Bromophenyl)thio)nicotinaldehyde

Comparison: 4-((4-Fluorophenyl)thio)nicotinaldehyde is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and increase its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C12H8FNOS

Molecular Weight

233.26 g/mol

IUPAC Name

4-(4-fluorophenyl)sulfanylpyridine-3-carbaldehyde

InChI

InChI=1S/C12H8FNOS/c13-10-1-3-11(4-2-10)16-12-5-6-14-7-9(12)8-15/h1-8H

InChI Key

BLBYKFLXDLUKLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C=NC=C2)C=O

Origin of Product

United States

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